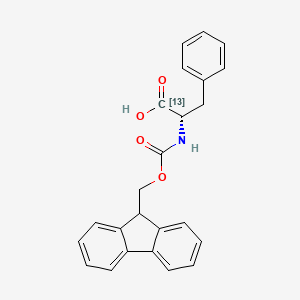
Fmoc-Phe-OH-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Phe-OH-13C: is a labeled derivative of phenylalanine, specifically N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine-13C. This compound is used extensively in peptide synthesis and biochemical research due to its stable isotopic labeling with carbon-13, which allows for detailed molecular studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This can be achieved through the reaction of phenylalanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The labeled carbon-13 is incorporated during the synthesis of the phenylalanine precursor.
Industrial Production Methods: Industrial production of Fmoc-Phe-OH-13C follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high isotopic purity and yield. The final product is often characterized by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm its purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Phe-OH-13C undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: It can be coupled with other amino acids or peptides using carbodiimide-based coupling reagents in peptide synthesis.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Carbodiimide reagents such as N,N’-diisopropylcarbodiimide (DIC) are used for peptide bond formation.
Major Products Formed: The major products formed from these reactions include deprotected phenylalanine derivatives and extended peptide chains, depending on the specific synthetic goals .
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Phe-OH-13C is widely used in solid-phase peptide synthesis (SPPS) to create labeled peptides for structural and functional studies .
Biology: In biological research, it is used to study protein-ligand interactions and enzyme mechanisms through NMR spectroscopy due to its isotopic labeling .
Medicine: The compound is used in the development of peptide-based therapeutics and diagnostic agents, providing insights into drug-receptor interactions .
Industry: this compound is utilized in the production of labeled peptides for pharmaceutical research and development, aiding in the study of pharmacokinetics and drug metabolism .
Wirkmechanismus
The primary mechanism by which Fmoc-Phe-OH-13C exerts its effects is through its incorporation into peptides and proteins, allowing for detailed structural and functional analysis. The Fmoc group serves as a protecting group during synthesis, which can be removed under basic conditions to reveal the free amino group for further reactions . The carbon-13 label enables the use of NMR spectroscopy to study molecular interactions and dynamics at an atomic level .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Phe-OH: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
Fmoc-Phe-OH-2-13C: Another labeled derivative with carbon-13 at a different position.
Uniqueness: Fmoc-Phe-OH-13C is unique due to its specific isotopic labeling, which provides enhanced capabilities for molecular studies using NMR spectroscopy. This makes it particularly valuable for detailed structural and functional analyses that are not possible with non-labeled or differently labeled analogs .
Eigenschaften
Molekularformel |
C24H21NO4 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenyl(113C)propanoic acid |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i23+1 |
InChI-Schlüssel |
SJVFAHZPLIXNDH-SFJDPYFKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H]([13C](=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















